molecular formula C12H12N2O2 B7808380 4-(3-Cyanopropoxy)-3-methoxybenzonitrile

4-(3-Cyanopropoxy)-3-methoxybenzonitrile

Cat. No.: B7808380
M. Wt: 216.24 g/mol
InChI Key: RHKMSYMYKCWKSY-UHFFFAOYSA-N
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Description

4-(3-Cyanopropoxy)-3-methoxybenzonitrile is a chemical compound characterized by its unique molecular structure, which includes a methoxy group and a cyano group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Cyanopropoxy)-3-methoxybenzonitrile typically involves the reaction of 3-methoxybenzonitrile with 3-cyanopropyl halides under nucleophilic substitution conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF).

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process may involve continuous flow reactors or batch reactors to ensure consistent quality and yield. The choice of reagents and reaction conditions is optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Cyanopropoxy)-3-methoxybenzonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

4-(3-Cyanopropoxy)-3-methoxybenzonitrile has several scientific research applications, including:

  • Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies to understand cellular processes.

  • Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(3-Cyanopropoxy)-3-methoxybenzonitrile exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

4-(3-Cyanopropoxy)-3-methoxybenzonitrile can be compared with other similar compounds, such as 4-(3-Cyanopropoxy)benzonitrile and 4-(3-Cyanopropoxy)-3,5-dimethylbenzoic acid. These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of this compound lies in its specific combination of methoxy and cyano groups, which may confer distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in various fields, and further studies are likely to uncover additional uses and benefits.

Properties

IUPAC Name

4-(3-cyanopropoxy)-3-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-15-12-8-10(9-14)4-5-11(12)16-7-3-2-6-13/h4-5,8H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKMSYMYKCWKSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#N)OCCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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